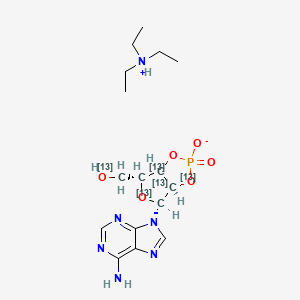
Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt is a labeled 2’,3’-cyclic nucleotide phosphodiester. It is primarily used in proteomics research and has a molecular formula of C11(13C)5H27N6O6P with a molecular weight of 435.36 . This compound is not intended for diagnostic or therapeutic use and is for research purposes only .
Métodos De Preparación
The preparation of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves synthetic routes that typically include the use of stable isotope labeling. The compound is synthesized by incorporating carbon-13 isotopes into the molecular structure. The reaction conditions often require a controlled environment, such as a -20°C freezer and an inert atmosphere to prevent degradation
Análisis De Reacciones Químicas
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleotide phosphodiesters.
Biology: Utilized in the study of cellular signaling pathways and enzyme kinetics.
Medicine: Employed in research related to neurological disorders and the development of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .
Comparación Con Compuestos Similares
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt can be compared with other similar compounds, such as:
- Adenosine Cyclic 2’,3’- (Hydrogen Phosphate)-13C5 Triethylammonium Salt
- 2’,3’-cAMP-13C5
- Cyclic 2’,3’-AMP-13C5
- 2’,3’-Cyclic Adenosine Monophosphate-13C5
- Adenosine Cyclic 2’,3’-Monophosphate-13C5 Triethylammonium Salt
Propiedades
Fórmula molecular |
C16H27N6O6P |
|---|---|
Peso molecular |
435.36 g/mol |
Nombre IUPAC |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium |
InChI |
InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1; |
Clave InChI |
QVJJZPQQHXBBJK-GMKAKXBPSA-N |
SMILES isomérico |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N |
SMILES canónico |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


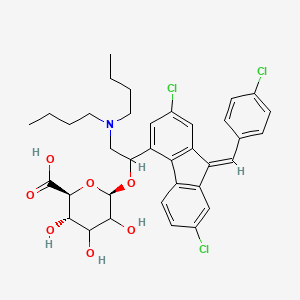
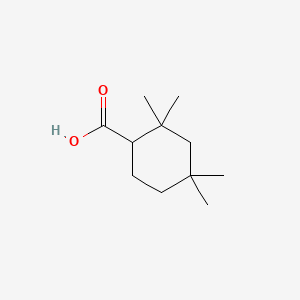
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
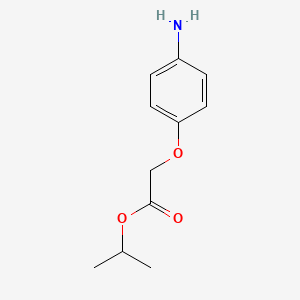


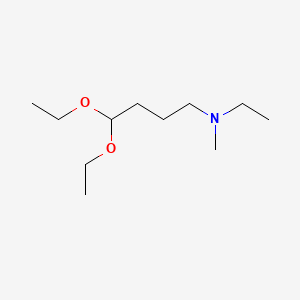
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
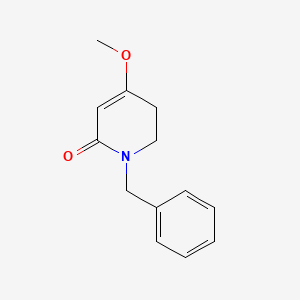

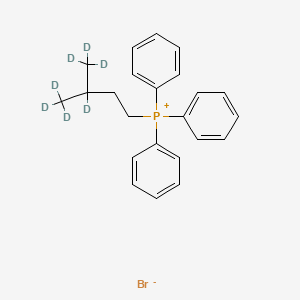
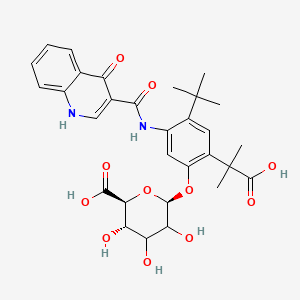
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

